

# Pivalamide: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Pivalamide

Cat. No.: B147659

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Introduction: **Pivalamide**, a simple amide derivative of pivalic acid, is a versatile building block in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its unique structural feature, a sterically demanding tert-butyl group, imparts specific chemical properties that are leveraged in a variety of applications, from the development of advanced materials to the synthesis of pharmacologically active compounds.<sup>[1]</sup> This guide provides an in-depth overview of **Pivalamide**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals.

## Chemical Identity and Properties

**Pivalamide** is systematically known by its IUPAC name, 2,2-Dimethylpropanamide. It is also commonly referred to as Trimethylacetamide.<sup>[2][3][4]</sup>

- IUPAC Name: 2,2-Dimethylpropanamide<sup>[2]</sup>
- CAS Number: 754-10-9<sup>[1][2][3]</sup>

The key physicochemical properties of **Pivalamide** are summarized in the table below. These properties are crucial for its application in chemical synthesis and drug design, influencing factors such as solubility, membrane permeability, and reactivity.<sup>[1]</sup>

Property	Value	Significance	Reference
Molecular Formula	C5H11NO	---	[2][3][4]
Molecular Weight	101.15 g/mol	Influences diffusion and transport across membranes.	[1][2][3]
Melting Point	154-157 °C	Indicates purity and defines solid-state handling conditions.	[2][3]
Boiling Point	212 °C	Defines liquid-state handling and purification conditions.	[2][3]
Appearance	White to off-white crystalline powder	Basic physical identification.	[3][4]
AlogP (Lipophilicity)	0.52	Measures the compound's partitioning between lipid and aqueous phases, affecting membrane permeability.	[1]
Polar Surface Area (PSA)	43.09 Å <sup>2</sup>	Relates to hydrogen bonding potential and influences cell penetration.	[1]
pKa	16.60 ± 0.50	Indicates the acidity of the N-H proton.	[3]

#### Spectroscopic Data:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 5.59 (br, 1H, NH), 5.21 (br, 1H, NH), 1.23 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>). The broadness of the NH signals is due to quadrupole broadening from the <sup>14</sup>N nucleus and potential chemical exchange.[3]

- $^{13}\text{C}$  NMR (100MHz,  $\text{CDCl}_3$ ):  $\delta$  181.6 (C=O), 38.7 (quaternary C), 27.7 ( $\text{CH}_3$ ).[3]
- IR (KBr,  $\text{cm}^{-1}$ ): 3398 (N-H stretch), 3205 (N-H stretch), 2960 (C-H stretch), 1653 (C=O stretch, Amide I), 1624 (N-H bend, Amide II).[3]

## Synthesis and Experimental Protocols

**Pivalamide** can be synthesized through several methods, with the reaction of pivaloyl chloride with ammonia being a common laboratory-scale approach. Direct amidation of pivalic acid is also a viable, though sometimes more challenging, route.[1]

This protocol describes the synthesis of **Pivalamide** (referred to as trimethylacetamide in the source) from 3-phenylpropionic acid as a representative carboxylic acid, using a standard amidation procedure. The same principle applies to pivalic acid.

Objective: To synthesize **Pivalamide** via the amidation of a carboxylic acid.

Materials:

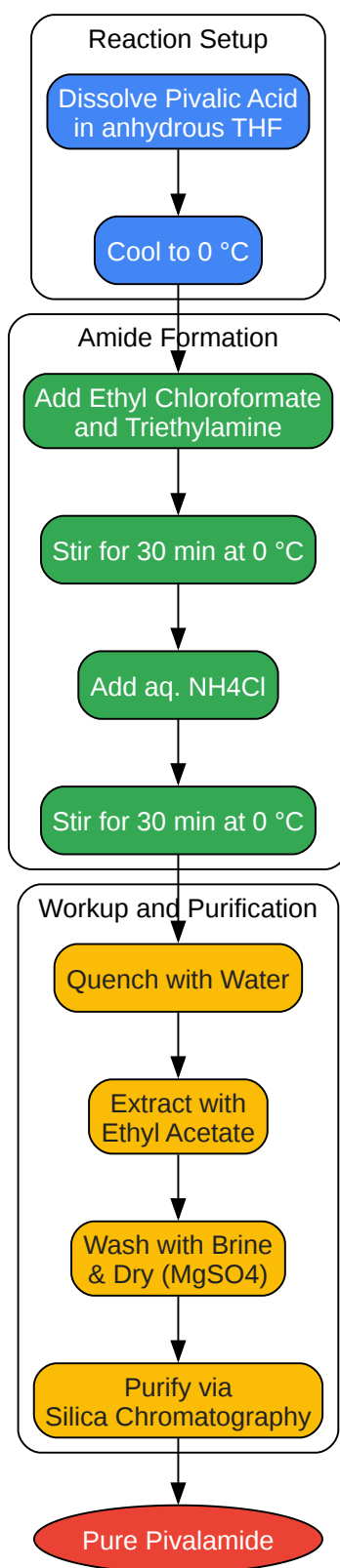
- Carboxylic acid (e.g., 3-phenylpropionic acid for the example, or pivalic acid)
- Tetrahydrofuran (THF), anhydrous
- Ethyl chloroformate
- Triethylamine (TEA)
- 1.0 M Ammonium chloride ( $\text{NH}_4\text{Cl}$ ) aqueous solution
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Dissolve the carboxylic acid (0.50 mmol) in 10 mL of anhydrous THF in a flask.

- Cool the solution to 0 °C in an ice bath.
- Sequentially add ethyl chloroformate (0.70 mmol, 1.4 eq.) and triethylamine (1.5 mmol, 3.0 eq.).
- Stir the reaction mixture at 0 °C for 30 minutes.
- Add 0.75 mL of 1.0 M aqueous NH<sub>4</sub>Cl solution (0.75 mmol, 1.5 eq.).
- Continue stirring at 0 °C for an additional 30 minutes.
- Quench the reaction by adding 5 mL of water.
- Extract the aqueous mixture with 30 mL of ethyl acetate.
- Separate the layers and extract the aqueous layer again with 20 mL of ethyl acetate.
- Combine the organic layers, wash with 5 mL of brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield the final **pivalamide** product.<sup>[3]</sup>

Below is a workflow diagram illustrating the key steps in the synthesis of **Pivalamide**.

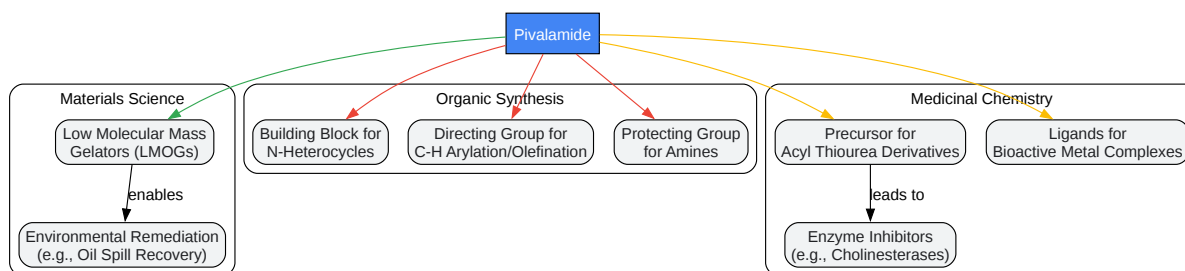


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Caption: Workflow for the laboratory synthesis of **Pivalamide**.

# Applications in Research and Drug Development

**Pivalamide**'s sterically hindered tert-butyl group makes it a valuable synthon and functional group in several areas of chemical and pharmaceutical research.



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Caption: Key application areas of **Pivalamide** in science.

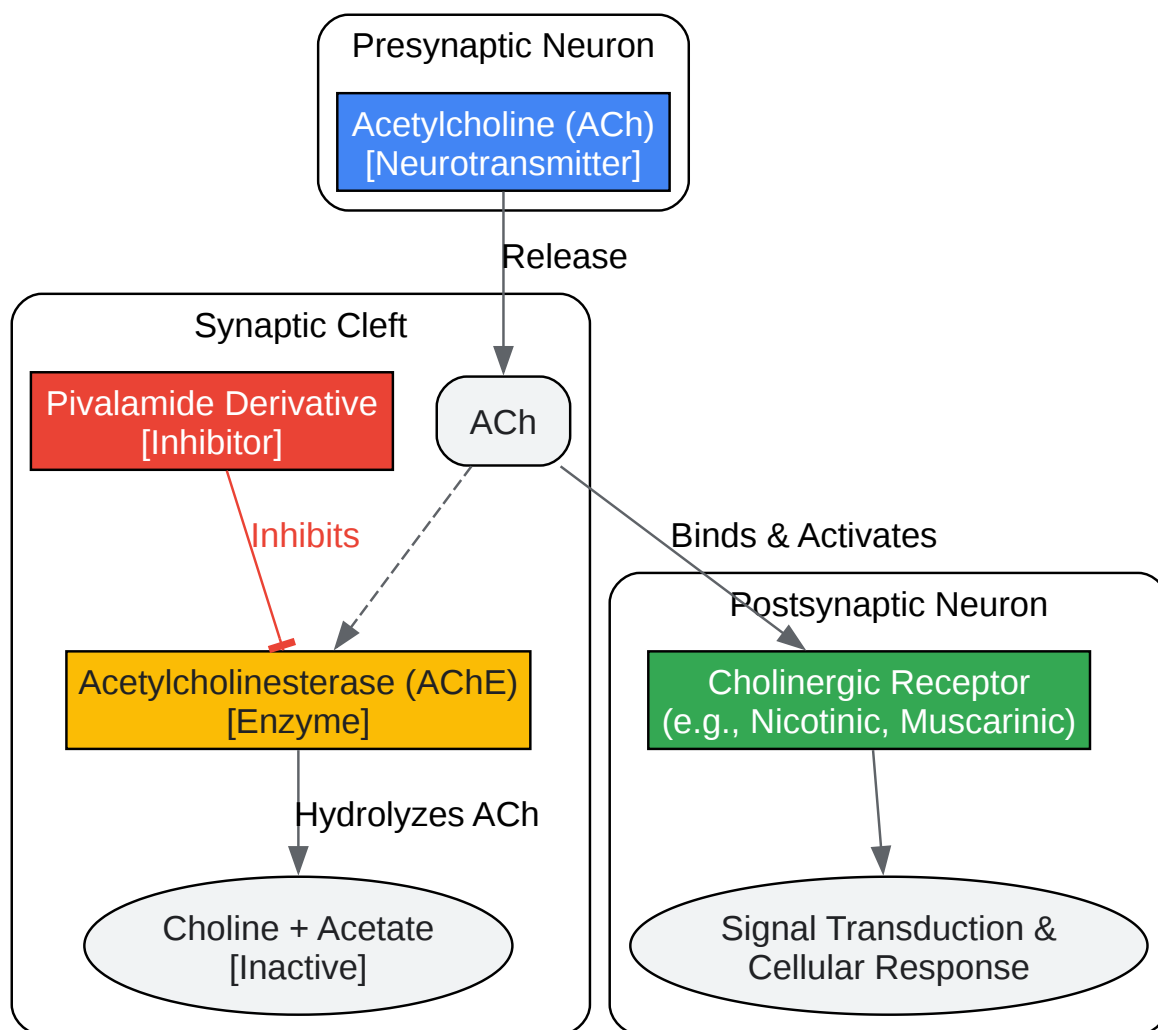
- **Advanced Materials:** The bulky tert-butyl group in **Pivalamide** helps prevent close molecular packing, which promotes the formation of one-dimensional hydrogen-bonded networks. This property is essential for creating supramolecular gels and Low Molecular Mass Gelators (LMOGs), which have shown potential in environmental applications like oil-spill recovery and the removal of toxins from water.<sup>[1]</sup>
- **Synthetic Chemistry:**
  - **Directing Group:** The **pivalamide** group can act as a directing group in copper-catalyzed C-H functionalization reactions, enabling the selective introduction of aryl or alkenyl groups at the meta position of anilide rings.<sup>[1]</sup>

- Protecting Group: The **pivalamide** moiety can be used as a protecting group for amines. Its steric bulk provides stability, and it can be cleaved under basic hydrolysis conditions, although cleavage can be challenging due to steric hindrance.[\[1\]](#)
- Ligand Synthesis: **Pivalamide** derivatives are used to generate P,N donor ligands for catalysis.[\[1\]](#)
- Medicinal Chemistry and Drug Development:
  - Heterocycle Synthesis: It serves as a critical component in the construction of various nitrogen-containing heterocycles.[\[1\]](#)
  - Enzyme Inhibitors: **Pivalamide** is a precursor for acyl thiourea derivatives. For instance, N-((4-acetylphenyl)carbamothioyl)**pivalamide** has been shown to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission.[\[1\]](#) This highlights its utility in developing new pharmacologically active compounds.[\[1\]](#)

## Role in Signaling Pathway Modulation

While **Pivalamide** itself is not a direct signaling molecule, its derivatives can modulate biological pathways. As mentioned, certain **Pivalamide** derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these compounds increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.

The diagram below illustrates the cholinergic signaling pathway and the inhibitory effect of a **Pivalamide** derivative.



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Caption: Inhibition of cholinergic signaling by a **Pivalamide** derivative.

This modulation of cholinergic pathways by **Pivalamide**-based inhibitors demonstrates the potential of this chemical scaffold in the design of therapeutics for neurological disorders where enhancement of acetylcholine signaling is desired.

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